molecular formula C20H18O6 B13437146 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

Cat. No.: B13437146
M. Wt: 354.4 g/mol
InChI Key: OFLNOIUVXLNRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is a synthetic derivative of flavonoids, a class of compounds known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, which is modified with hydroxy and pivalate groups. Flavonoids are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate typically involves the esterification of 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-ol with pivalic anhydride. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is unique due to its specific combination of hydroxy and pivalate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3

InChI Key

OFLNOIUVXLNRNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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